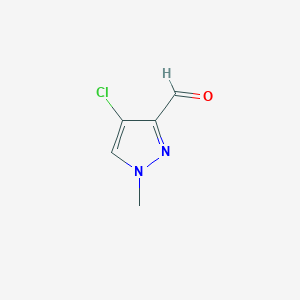

4-chloro-1-methyl-1H-pyrazole-3-carbaldehyde

Overview

Description

4-Chloro-1-methyl-1H-pyrazole-3-carbaldehyde (4-CPMPC) is an organic compound belonging to the class of pyrazole derivatives. It is a colorless solid, slightly soluble in water, and is used in the synthesis of a variety of organic compounds. This compound has a wide range of applications in the pharmaceutical, agricultural, and food industries. It is also used as a reagent in the synthesis of various heterocyclic compounds.

Scientific Research Applications

Heterocyclic Compound Synthesis

- Building Block for Heterocycles : The reactivity of certain pyrazole derivatives makes them valuable as building blocks for the synthesis of a wide variety of heterocyclic compounds, including pyrazolo-imidazoles, thiazoles, spiropyridines, spiropyrroles, and spiropyrans. Their unique reactivity offers mild reaction conditions for generating versatile cynomethylene dyes and heterocycles from a range of precursors, indicating the potential for further innovative transformations (Gomaa & Ali, 2020).

Medicinal Chemistry

- Synthetic and Medicinal Perspectives : Methyl substituted pyrazoles, which include structures related to 4-chloro-1-methyl-1H-pyrazole-3-carbaldehyde, have been reported as potent medicinal scaffolds. They exhibit a broad spectrum of biological activities, highlighting the importance of detailed synthetic approaches for these compounds in medicinal chemistry (Sharma et al., 2021).

Anticancer Agents Development

- Knoevenagel Condensation Products : The reaction has been a major driving force in many multicomponent reactions indicating prolific utility toward the development of biologically fascinating molecules, including anticancer agents. This underlines the significance of functionalities involved in such derivatives, which evoke developments in drug discovery (Tokala, Bora, & Shankaraiah, 2022).

Pyrazoline Derivatives for Anticancer Activity

- Biological Activity of Pyrazoline Derivatives : The exploration of pyrazoline derivatives' biological activity has been a fascinating area of pharmaceutical chemistry. These compounds have been used in multifunctional applications, including a significant emphasis on anticancer activity, which has encouraged further research in this area (Ray et al., 2022).

Multicomponent Synthesis for Bioactive Derivatives

- Bioactive Pyrazole Derivatives : Recent developments in multicomponent reactions (MCRs) for the synthesis of pyrazole derivatives underscore their therapeutic potential. This includes a wide range of activities such as antibacterial, anticancer, antifungal, and antioxidant activities, highlighting the pyrazole moiety's significant role in developing biologically active molecules and marketed drugs (Becerra, Abonía, & Castillo, 2022).

Future Directions

Mechanism of Action

Biochemical Pathways

Pyrazole derivatives have been found to participate in a variety of biochemical reactions, suggesting that this compound may also interact with multiple pathways .

Pharmacokinetics

For instance, its relatively low molecular weight (144.56 g/mol) suggests it may be readily absorbed and distributed in the body .

Action Environment

The action, efficacy, and stability of 4-chloro-1-methyl-1H-pyrazole-3-carbaldehyde can be influenced by various environmental factors . These may include pH, temperature, and the presence of other substances in the environment. For instance, its stability at room temperature has been reported .

properties

IUPAC Name |

4-chloro-1-methylpyrazole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN2O/c1-8-2-4(6)5(3-9)7-8/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLGDASSMRFJUMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10381953 | |

| Record name | 4-chloro-1-methyl-1H-pyrazole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10381953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

175204-81-6 | |

| Record name | 4-Chloro-1-methyl-1H-pyrazole-3-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175204-81-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-chloro-1-methyl-1H-pyrazole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10381953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-1-methyl-1H-pyrazole-3-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]ethanimidate](/img/structure/B68944.png)

![2,3,6,7-Tetrahydrofuro[2,3-f][1]benzofuran-4-carbaldehyde](/img/structure/B68946.png)